2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Insecticidal Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potentials. These compounds exhibited significant activity against Pseudococcidae insects and showed antimicrobial properties against selected microorganisms, highlighting their potential in agricultural and medical fields for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Anticancer Properties
Several studies have explored the anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated potent anticancer activities in vitro, particularly against human breast adenocarcinoma and other cancer cell lines. The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence their biological activities, suggesting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Antiprotozoal and Anti-inflammatory Activities
Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antiprotozoal and anti-inflammatory activities. The synthesis of novel derivatives in this class showed promising results against specific protozoan parasites and exhibited anti-inflammatory effects in animal models. These findings indicate the potential use of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for protozoal infections and inflammatory diseases.
Modulation of Serotonin Receptors
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent serotonin 5-HT6 receptor antagonists. The study of these compounds contributes to understanding the modulation of serotonin receptors, which is crucial in developing treatments for neurological disorders, including depression and anxiety (Ivachtchenko et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These enzymes play crucial roles in various biological processes, including inflammation and cell signaling.
Biochemical Pathways
The compound affects several biochemical pathways through its interaction with its targets. For instance, the ALOX enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. By modulating the activity of these enzymes, the compound can potentially influence inflammatory processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. For instance, if used as an anti-inflammatory agent, it could potentially reduce inflammation by inhibiting the activity of the ALOX enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2.ClH/c1-14-9-15(2)11-19(10-14)26-22-12-16(3)25-24-17(4)23(27-28(22)24)18-7-8-20(29-5)21(13-18)30-6;/h7-13,26H,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHIRPAHDCXTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.